

Thermodynamic Properties of Gaseous Chloromethanol: A Technical Guide

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Compound of Interest

Compound Name: Chloromethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **chloromethanol** (CH_2ClOH). Given the reactive nature and challenging experimental characterization of this molecule, this guide combines high-quality, critically evaluated data with a detailed exposition of the computational methodologies required for a complete thermodynamic description. This document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require accurate thermodynamic data for modeling and simulation.

Core Thermodynamic Properties

The thermodynamic characterization of a gaseous species is fundamentally based on its enthalpy of formation, standard molar entropy, and heat capacity. From these properties, the Gibbs free energy of formation can be derived, which is crucial for predicting the spontaneity of chemical reactions.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For gaseous **chloromethanol**, the Active Thermochemical Tables (ATcT) provide a well-established value.^[1]

Entropy and Heat Capacity

The standard molar entropy (S°) is a measure of the molecular disorder or randomness, while the heat capacity (C_p) quantifies the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. Direct experimental values for the entropy and heat capacity of gaseous **chloromethanol** are not readily available in the literature. However, these properties can be accurately determined using computational chemistry methods coupled with statistical mechanics. This approach relies on the calculation of molecular properties such as vibrational frequencies and rotational constants.

Table 1: Core Thermodynamic Properties of Gaseous **Chloromethanol**

Property	Symbol	Value	Units	Source
Standard Enthalpy of Formation (298.15 K)	$\Delta_f H^\circ$	-217.5 ± 1.5	kJ/mol	Active Thermochemical Tables[1]
Standard Molar Entropy (298.15 K)	S°	Not Experimentally Available	J/(mol·K)	Requires Computational Estimation
Isobaric Heat Capacity (298.15 K)	C_p	Not Experimentally Available	J/(mol·K)	Requires Computational Estimation
Standard Gibbs Free Energy of Formation (298.15 K)	$\Delta_f G^\circ$	Not Experimentally Available	kJ/mol	Requires Computational Estimation

Note: The values for S° , C_p , and $\Delta_f G^\circ$ are not provided due to the lack of readily available, critically evaluated experimental data. The following sections detail the computational methodologies for their determination.

Methodology for Determining Thermodynamic Properties

In the absence of comprehensive experimental data for **chloromethanol**, computational chemistry provides a powerful and reliable alternative for determining its thermodynamic properties. The general workflow involves quantum mechanical calculations to determine molecular properties, followed by statistical mechanics to calculate the thermodynamic functions.

Computational Approach: Ab Initio and Density Functional Theory (DFT)

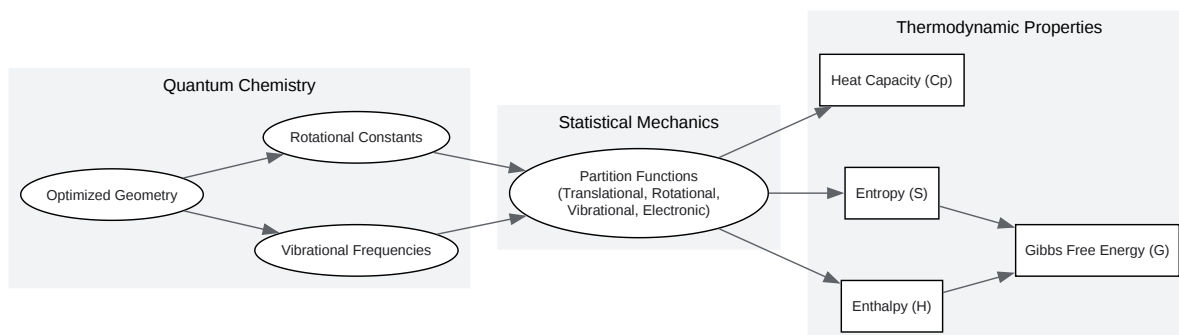
Modern computational chemistry employs a range of methods to solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction. From the wavefunction, various molecular properties can be derived.

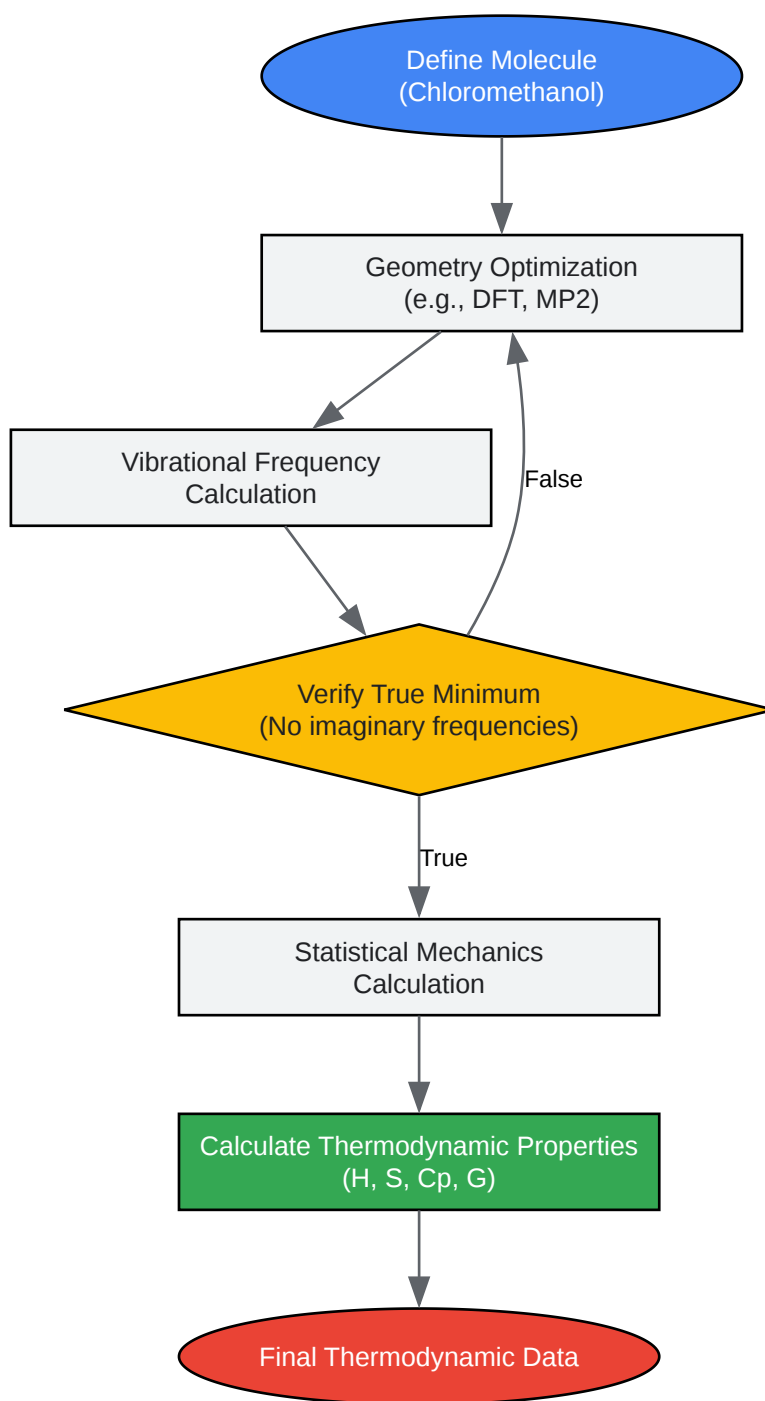
- **Geometry Optimization:** The first step is to find the lowest energy structure of the **chloromethanol** molecule. This is typically done using methods like Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d,p)).^[2]
- **Vibrational Frequency Analysis:** Once the optimized geometry is found, the vibrational frequencies of the molecule are calculated. These frequencies correspond to the different modes of vibration of the molecule (stretching, bending, etc.). These calculations are crucial for determining the vibrational contribution to the thermodynamic properties.^[3]
- **Rotational Constants:** The moments of inertia and rotational constants of the molecule are also obtained from the optimized geometry. These are used to calculate the rotational contribution to the thermodynamic properties.

Statistical Mechanics: From Molecular Properties to Thermodynamics

The thermodynamic properties of an ideal gas can be calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom. The molecular properties obtained from quantum chemical calculations serve as the input for these statistical mechanics calculations.

The following diagram illustrates the relationship between the core thermodynamic properties and the methodologies used for their determination.





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